molecular formula C14H15NO B458996 N-[1-(2-Furyl)-3-butenyl]aniline CAS No. 144661-27-8

N-[1-(2-Furyl)-3-butenyl]aniline

Cat. No.: B458996
CAS No.: 144661-27-8
M. Wt: 213.27g/mol
InChI Key: NHTXMDMUIXFGIE-UHFFFAOYSA-N
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Description

N-[1-(2-Furyl)-3-butenyl]aniline is a chemical compound with the CAS Registry Number 354552-07-1 and a molecular formula of C15H17NO . This compound is a homoallylic amine, a class of molecules typically synthesized via methods such as the indium-mediated allylation of imines, a process relevant in organic and medicinal chemistry research . The specific stereoisomer (S)-N-[1-(2-Furyl)-3-methylbut-3-enyl]aniline is associated with this CAS number, indicating the presence of a chiral center in its structure . Its structure incorporates both a furan ring, a common heterocycle in bioactive molecules, and an aniline moiety, which may contribute to its properties and research applications. As a specialty chemical, it serves as a valuable building block or intermediate for researchers working on the synthesis of more complex organic molecules, including potential pharmacologically active compounds . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

144661-27-8

Molecular Formula

C14H15NO

Molecular Weight

213.27g/mol

IUPAC Name

N-[1-(furan-2-yl)but-3-enyl]aniline

InChI

InChI=1S/C14H15NO/c1-2-7-13(14-10-6-11-16-14)15-12-8-4-3-5-9-12/h2-6,8-11,13,15H,1,7H2

InChI Key

NHTXMDMUIXFGIE-UHFFFAOYSA-N

SMILES

C=CCC(C1=CC=CO1)NC2=CC=CC=C2

Canonical SMILES

C=CCC(C1=CC=CO1)NC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Chain Length and Unsaturation : The butenyl chain in this compound introduces a conjugated diene system, absent in the shorter propyl chain of the 4-ethoxy analog or the branched methylbutenyl group in N-(2-methylbut-3-en-2-yl)aniline . This unsaturation may influence reactivity in Diels-Alder or electrophilic addition reactions.

Reactivity and Catalytic Implications

  • Electrophilic Substitution : The electron-donating furyl group in this compound may activate the aniline ring toward electrophilic substitution at the para position, whereas electron-withdrawing groups like trifluoromethyl (in ) deactivate the ring, directing reactions to specific sites.
  • Transition-State Interactions : Studies on chiral N-O amide catalysts (e.g., for asymmetric hydrosilylation ) suggest that substituents on the aniline ring and adjacent chains influence transition-state geometry. The furyl group’s steric bulk and electronic profile could modulate enantioselectivity in catalytic cycles.
  • Polymerization Potential: The butenyl chain’s unsaturation offers opportunities for polymerization or cross-linking, contrasting with saturated chains in analogs like 4-ethoxy-N-[3-(furan-2-yl)propyl]aniline .

Preparation Methods

Reaction Design and Mechanistic Overview

The most well-documented synthesis of N-[1-(2-Furyl)-3-butenyl]aniline involves an indium-mediated allylation reaction in ionic liquid media. This method leverages the unique properties of ionic liquids, such as low volatility and high thermal stability, to facilitate the formation of the target amine. The reaction proceeds via a three-step sequence:

  • In-situ generation of benzylideneaniline : Benzaldehyde and aniline condense in the ionic liquid [bpy][BF₄] (N-butylpyridinium tetrafluoroborate) to form an imine intermediate.

  • Indium-activation of allyl bromide : Indium metal reacts with allyl bromide to generate an allylindium species, which acts as the nucleophile.

  • C–C bond formation : The allylindium species attacks the electrophilic carbon of the imine, yielding the secondary amine after hydrolysis.

The ionic liquid [bpy][BF₄] is prepared through a metathesis reaction between sodium tetrafluoroborate and [bpy][Br], followed by silica gel chromatography for purification.

Experimental Protocol

A typical procedure involves charging a reaction tube with [bpy][BF₄] (2 mL), indium (2 mmol), and allyl bromide (2 mmol). The mixture is stirred at room temperature for 1 hour to activate the allylindium reagent. Subsequently, the pre-formed imine (0.5 mmol) is added, and stirring continues overnight. The reaction is quenched with saturated ammonium chloride, followed by extraction with ethyl acetate (3 × 10 mL). The crude product is purified via flash chromatography on silica gel, yielding this compound as a pale-yellow oil.

Spectroscopic Characterization

  • ¹H NMR (500 MHz, CDCl₃) : δ 7.35 (d, J = 2 Hz, 1H, furyl-H), 7.15 (t, J = 8 Hz, 2H, aromatic-H), 6.79 (t, J = 8 Hz, 1H, aromatic-H), 6.62 (d, J = 8 Hz, 2H, aromatic-H), 6.29 (dd, J = 2, 1.5 Hz, 1H, furyl-H), 6.16 (d, J = 3.5 Hz, 1H, furyl-H), 5.20–5.12 (m, 1H, allylic-H), 4.56 (t, J = 6.3 Hz, 2H, CH₂), 3.99 (br s, 1H, NH), 2.71–2.62 (m, 2H, CH₂).

  • ¹³C NMR (CDCl₃) : δ 155.6 (furyl-C), 146.9 (aromatic-C), 141.5 (furyl-C), 134.0 (allylic-C), 129.1 (aromatic-C), 118.4 (CH₂), 117.8 (furyl-C), 113.5 (aromatic-C), 110.1 (furyl-C), 106.1 (furyl-C), 51.2 (CH), 39.2 (CH₂).

  • MS (ESI) : m/z 214.03 (M+H)⁺.

Organocatalytic Enantioselective Vinylogous Mukaiyama–Michael Addition

Relevance to Furyl-Substituted Amines

Chiral amine catalysts, such as those derived from diarylprolinol, have been employed for the vinylogous Mukaiyama–Michael addition of 2-trimethylsilyloxyfuran to α,β-unsaturated aldehydes. Although this method produces γ-butenolides, modifying the electrophilic partner to an α,β-unsaturated imine could theoretically yield this compound. Key challenges include controlling regioselectivity and preventing side reactions.

Comparative Analysis of Synthetic Methods

Efficiency and Practical Considerations

The table below summarizes the advantages and limitations of each method:

Method Conditions Yield Key Advantages Limitations
Indium-mediated allylationIonic liquid, r.t.ModerateMild conditions, recyclable solventRequires chromatographic purification
Lewis acid catalysisMe₂AlOTf, 85°CUnknownRapid kineticsUnverified for target compound
OrganocatalyticChiral amine, –20°CN/APotential for enantioselectivityTheoretical, untested pathway

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